molecular formula C7H14FNO2 B13217528 Methyl 2-amino-4-fluoro-4-methylpentanoate

Methyl 2-amino-4-fluoro-4-methylpentanoate

Cat. No.: B13217528
M. Wt: 163.19 g/mol
InChI Key: YROFKKSQHHOION-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-fluoro-4-methylpentanoate: is an organic compound with the molecular formula C7H14FNO2. It is a derivative of leucine, where the hydrogen atom at the fourth position is replaced by a fluorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-4-fluoro-4-methylpentanoate typically involves the esterification of 2-amino-4-fluoro-4-methylpentanoic acid. This can be achieved through a reaction with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation and crystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-4-fluoro-4-methylpentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of methyl 2-amino-4-fluoro-4-methylpentanoate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The compound may act as an enzyme inhibitor by mimicking the natural substrate and binding to the active site, preventing the enzyme from catalyzing its reaction .

Comparison with Similar Compounds

Uniqueness: Methyl 2-amino-4-fluoro-4-methylpentanoate is unique due to the presence of the fluorine atom, which can enhance its stability, lipophilicity, and binding affinity to biological targets. These properties make it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C7H14FNO2

Molecular Weight

163.19 g/mol

IUPAC Name

methyl 2-amino-4-fluoro-4-methylpentanoate

InChI

InChI=1S/C7H14FNO2/c1-7(2,8)4-5(9)6(10)11-3/h5H,4,9H2,1-3H3

InChI Key

YROFKKSQHHOION-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(C(=O)OC)N)F

Origin of Product

United States

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